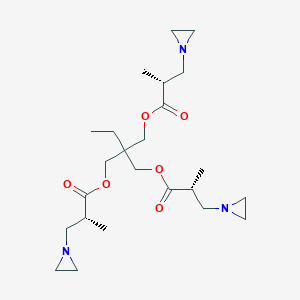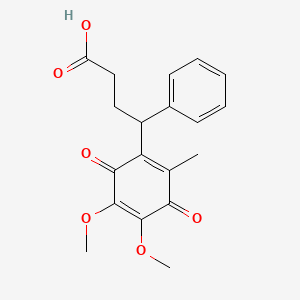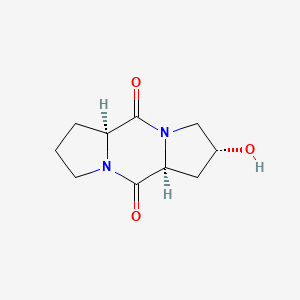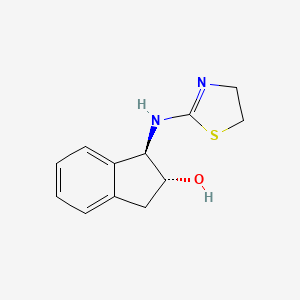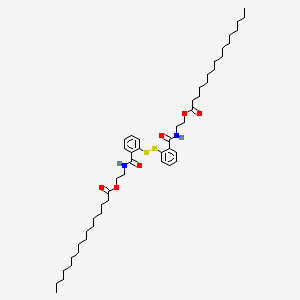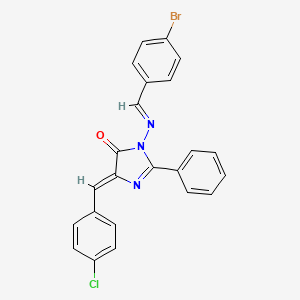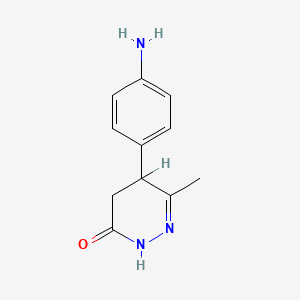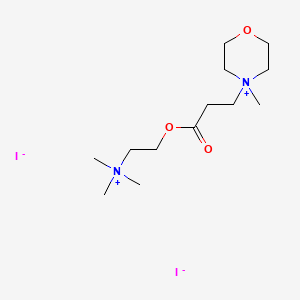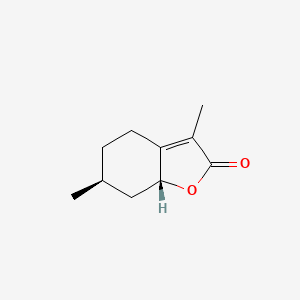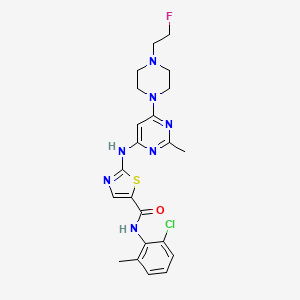
Fluoro-dasatinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro-dasatinib is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia . This compound is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . The addition of a fluorine atom to dasatinib enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-dasatinib involves the introduction of a fluorine atom into the dasatinib molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions typically involve the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
Fluoro-dasatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound N-oxide, while nucleophilic substitution with an amine could produce a this compound amine derivative .
科学的研究の応用
Fluoro-dasatinib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fluorination reactions and their effects on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its role in inhibiting various tyrosine kinases involved in cell signaling pathways.
Medicine: Primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
作用機序
Fluoro-dasatinib exerts its effects by inhibiting the activity of multiple tyrosine kinases. At nanomolar concentrations, it inhibits BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . This inhibition disrupts cell signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth and induction of apoptosis . The molecular targets and pathways involved include the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia, and other kinases that play roles in various cancers .
類似化合物との比較
Fluoro-dasatinib is compared with other similar compounds, such as:
Dasatinib: The parent compound, which lacks the fluorine atom.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
This compound’s uniqueness lies in its enhanced pharmacokinetic properties and broader spectrum of kinase inhibition, making it a valuable compound in the treatment of various cancers and in scientific research .
特性
CAS番号 |
957218-02-9 |
|---|---|
分子式 |
C22H25ClFN7OS |
分子量 |
490.0 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7OS/c1-14-4-3-5-16(23)20(14)29-21(32)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)31-10-8-30(7-6-24)9-11-31/h3-5,12-13H,6-11H2,1-2H3,(H,29,32)(H,25,26,27,28) |
InChIキー |
PLZOWXHKTJJSQR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


